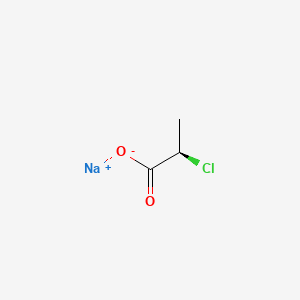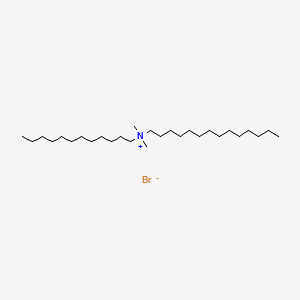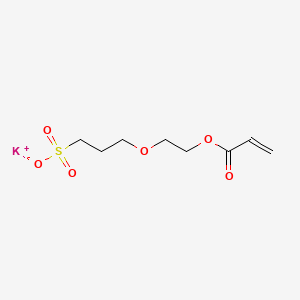
Ethanamine, 2-(hexylthio)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanamine, 2-(hexylthio)-, hydrochloride is an organic compound with the molecular formula C8H20ClNS It is a derivative of ethanamine, where a hexylthio group is attached to the second carbon of the ethanamine chain, and it is present in its hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanamine, 2-(hexylthio)-, hydrochloride typically involves the reaction of 2-chloroethanamine hydrochloride with hexanethiol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
ClCH2CH2NH2⋅HCl+C6H13SH→C6H13SCH2CH2NH2⋅HCl+NaCl+H2O
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, 2-(hexylthio)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the hexylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the hexylthio group, yielding ethanamine.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethanamine.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
Ethanamine, 2-(hexylthio)-, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethanamine, 2-(hexylthio)-, hydrochloride involves its interaction with specific molecular targets. The hexylthio group can interact with hydrophobic regions of proteins, potentially altering their function. The amino group can form hydrogen bonds with various biomolecules, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethanamine: A simpler amine without the hexylthio group.
2-(Methylthio)ethanamine: Similar structure but with a methylthio group instead of a hexylthio group.
2-(Ethylthio)ethanamine: Contains an ethylthio group instead of a hexylthio group.
Uniqueness
Ethanamine, 2-(hexylthio)-, hydrochloride is unique due to the presence of the hexylthio group, which imparts distinct hydrophobic properties and influences its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
121028-76-0 |
|---|---|
Molecular Formula |
C8H20ClNS |
Molecular Weight |
197.77 g/mol |
IUPAC Name |
2-hexylsulfanylethanamine;hydrochloride |
InChI |
InChI=1S/C8H19NS.ClH/c1-2-3-4-5-7-10-8-6-9;/h2-9H2,1H3;1H |
InChI Key |
RBPXWEAXSBRZBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one](/img/structure/B12661310.png)









